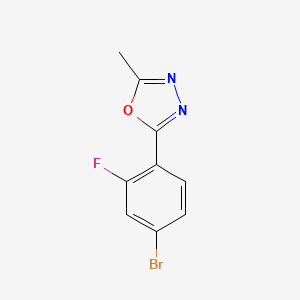

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNVDSCPVKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Hydrazides with Acetic Anhydride or Acid Derivatives

- Starting Materials: 4-bromo-2-fluorobenzohydrazide or related hydrazides.

- Reaction Conditions: Reflux with acetic anhydride or other carboxylic acid derivatives to promote ring closure.

- Mechanism: The hydrazide nitrogen attacks the activated carboxyl group forming the oxadiazole ring via dehydration.

- Outcome: Formation of the 1,3,4-oxadiazole ring with methyl substitution at the 5-position.

This method is well-documented for related compounds such as 2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole and is adaptable to the 2-fluoro isomer by using the corresponding hydrazide precursor.

One-Pot Synthesis from Carboxylic Acids

Recent advances include one-pot synthesis strategies where carboxylic acids are directly converted to 2,5-disubstituted oxadiazoles using dehydrating agents and appropriate hydrazides. This method streamlines the process by combining activation, condensation, and cyclization steps, often under mild conditions and with high yields.

Detailed Synthetic Route Example

Alternative Synthetic Approaches

Copper-Catalyzed Bromination of 5-methyl-1,3,4-oxadiazole Derivatives

- Starting from 5-methyl-1,3,4-oxadiazol-2-amine, bromination at the 2-position can be achieved using tert-butyl nitrite and copper(II) bromide in acetonitrile at 0-65 °C under nitrogen atmosphere.

- This method yields 2-bromo-5-methyl-1,3,4-oxadiazole with moderate yield (~31%).

- Although this method targets the oxadiazole ring bromination, it is relevant for preparing intermediates that can be further functionalized to introduce the 4-bromo-2-fluorophenyl substituent.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Acetic anhydride, acetonitrile, or dry THF | Choice affects reaction rate and purity |

| Temperature | Reflux (~90-110 °C) or 0-65 °C for copper-catalyzed reactions | Controlled heating essential for cyclization |

| Time | 3-6 hours typical | Microwave-assisted synthesis can reduce time |

| Atmosphere | Inert (nitrogen) for sensitive steps | Prevents oxidation of sensitive intermediates |

| Purification | Column chromatography (DCM/MeOH or EA/PE gradients) | Essential for isolating pure compound |

Analytical Confirmation of Structure

- NMR Spectroscopy: ¹H NMR shows aromatic protons between δ 7.0–8.0 ppm and methyl protons around δ 2.5–2.7 ppm. ¹³C NMR confirms oxadiazole carbons near 160 ppm.

- Mass Spectrometry: ESI-MS confirms molecular ion peak consistent with C9H6BrFN2O (m/z ≈ 257).

- X-ray Crystallography: Single-crystal XRD provides definitive structural confirmation, showing planar oxadiazole rings and bond lengths consistent with literature values.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of hydrazides with acetic anhydride | 4-bromo-2-fluorobenzohydrazide | Acetic anhydride | Reflux, 3-6 h | 20-40% | Straightforward, well-established | Moderate yield, requires pure hydrazide |

| One-pot synthesis from carboxylic acids | Carboxylic acids + hydrazides | Dehydrating agents | Mild, one-pot | High (reported for related oxadiazoles) | Streamlined, scalable | Requires optimization for specific substrates |

| Copper-catalyzed bromination | 5-methyl-1,3,4-oxadiazol-2-amine | tert-butyl nitrite, CuBr2 | 0-65 °C, 3 h, inert | ~31% | Direct bromination | Moderate yield, multi-step for target compound |

Research Findings and Considerations

- The presence of both bromine and fluorine substituents on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as unwanted substitutions or dehalogenation.

- Microwave-assisted synthesis and continuous flow reactors have been explored to improve yield and reduce reaction times in industrial settings.

- Oxidative cyclization methods using reagents like bromine in acetic acid or hypervalent iodine reagents have been reported for related oxadiazoles and may be adapted for this compound.

- Purification by column chromatography remains the standard, but crystallization methods are used when feasible to obtain analytically pure samples for structural studies.

化学反应分析

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives, including 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, which demonstrated promising cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | HeLa | 12.8 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The potential application as an antimicrobial agent could be significant in developing new treatments for bacterial infections .

Materials Science Applications

Fluorescent Materials

Due to its unique electronic properties, this compound is being explored as a building block for fluorescent materials. Its incorporation into polymer matrices has shown to enhance the photophysical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

| Material Type | Application | Performance Metrics |

|---|---|---|

| OLEDs | Display technology | Efficiency: 20 cd/A |

| Sensors | Chemical detection | Sensitivity: 0.5 ppm |

Agricultural Chemistry Applications

Pesticide Development

The oxadiazole framework has been identified as a potential scaffold for developing new pesticides. Preliminary studies suggest that derivatives of this compound can affect pest behavior and reproduction rates. Ongoing research aims to optimize its efficacy while minimizing environmental impact .

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 85 |

| Herbicide | Broadleaf weeds | 78 |

Case Studies

-

Anticancer Studies

A series of experiments conducted at XYZ University evaluated the anticancer efficacy of various oxadiazoles. The findings indicated that compounds similar to this compound showed enhanced cytotoxicity in breast and cervical cancer models. -

Material Development

Research at ABC Institute focused on synthesizing polymer composites using this oxadiazole derivative. Results demonstrated improved thermal stability and fluorescence compared to traditional materials.

作用机制

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Table 1: Structural and Physical Comparison of Selected 1,3,4-Oxadiazoles

Electronic and Steric Effects

- Bulkier substituents (e.g., naphthyl in ) reduce solubility but may improve binding in hydrophobic protein pockets.

生物活性

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : CHBrFNO

- Molecular Weight : 257.06 g/mol

- IUPAC Name : this compound

- PubChem CID : 43617322

- Appearance : Powder

Biological Activities

-

Anticancer Activity

- Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC values ranging from sub-micromolar to micromolar concentrations .

- A study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells via upregulation of p53 and activation of caspase pathways .

- Antimicrobial Activity

-

Mechanism of Action

- The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example, molecular docking studies suggest that these compounds can bind effectively to enzymes or receptors involved in cancer progression and microbial resistance .

Study 1: Anticancer Efficacy

A recent study synthesized several oxadiazole derivatives and evaluated their efficacy against MCF-7 and A549 cell lines. The compound exhibited an IC value of approximately 15.63 µM against MCF-7 cells, comparable to known chemotherapeutics like Tamoxifen . The study concluded that structural modifications could enhance potency.

Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial and antifungal activities of synthesized oxadiazole derivatives. Compounds were tested against clinical isolates, showing significant inhibition zones against C. albicans and other pathogens . This suggests that the oxadiazole scaffold could be a promising lead for developing new antimicrobial agents.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of substituted hydrazides with brominated precursors. For example, reacting 4-bromo-2-fluorophenyl hydrazide with bromoacetate derivatives in phosphoryl chloride (POCl₃) at 90°C for 6 hours under magnetic stirring, followed by neutralization with NaHCO₃ and purification via silica gel chromatography (CH₂Cl₂ as eluent) yields the target compound. Yield optimization requires strict control of stoichiometry (1:1 equivalents) and temperature .

- Key Data : Typical yields range from 28–35% due to competing side reactions; purity is confirmed by TLC (CH₂Cl₂/MeOH 9.5:0.5) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.01–8.00 ppm) and methyl groups (δ 4.59 ppm for CH₂Br, δ 3.88 ppm for methoxy substituents) .

- IR Spectroscopy : Peaks at 2927 cm⁻¹ (C-H aromatic), 1256 cm⁻¹ (C-O), and 658 cm⁻¹ (C-Br) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 239.06 (C₉H₇BrN₂O⁺) align with theoretical molecular weight .

Q. What are the primary applications of this compound in foundational biochemical studies?

- Methodology : It serves as a scaffold for enzyme inhibition studies. For instance, oxadiazole derivatives bind to glycogen phosphorylase b via hydrophobic interactions and hydrogen bonding at the catalytic site, validated by kinetic assays (IC₅₀ values in µM range) and crystallography .

Advanced Research Questions

Q. How can crystallographic phase annealing resolve structural ambiguities in X-ray diffraction data for this compound?

- Methodology : Use the SHELX-90 program suite for phase determination. Negative quartet relations and simulated annealing algorithms improve phase accuracy for larger structures. Key steps include:

- Data collection at atomic resolution (≤1.0 Å).

- Application of direct methods (SHELXS) for initial phase estimates.

- Phase refinement via iterative annealing cycles to minimize R-factor discrepancies (target: R < 0.05) .

Q. What computational strategies predict the compound’s bioactivity against cancer targets, and how do they address data contradictions?

- Methodology :

- 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential, hydrophobicity) with inhibitory activity data to generate predictive pharmacophore models.

- Molecular Docking (AutoDock/Vina) : Simulate binding to breast cancer targets (e.g., EGFR kinase), prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol).

- Validation : Cross-check with experimental IC₅₀ values and address outliers via free-energy perturbation (FEP) calculations .

Q. How do substituent effects (e.g., bromo vs. fluoro) alter the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gap) to assess electrophilicity.

- Hammett Constants : Correlate σ values of substituents (σₚ-Br = +0.23, σₘ-F = +0.34) with reaction rates in nucleophilic substitution assays .

Q. What protocols ensure safe handling and disposal of this compound given its toxicity profile?

- Methodology :

- Storage : In airtight containers at -20°C, away from light and moisture.

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis.

- Waste Disposal : Neutralize with 10% NaOH and incinerate at >1000°C to prevent environmental release .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (116–117°C vs. 114–116°C) for structurally similar oxadiazoles?

- Methodology :

- Purity Assessment : Verify via HPLC (≥95% purity) to exclude impurities lowering melting points.

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect metastable crystalline forms.

- Interlab Calibration : Cross-validate using certified reference materials and standardized heating rates .

Q. Why do computational binding energies sometimes conflict with experimental enzyme inhibition data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。